molecular formula C14H16O7 B14727154 (4-Acetoxy-3-methoxyphenyl)methylene diacetate CAS No. 6301-73-1

(4-Acetoxy-3-methoxyphenyl)methylene diacetate

Cat. No.: B14727154
CAS No.: 6301-73-1
M. Wt: 296.27 g/mol
InChI Key: BDCQMZQITMPUDM-UHFFFAOYSA-N
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Description

(4-Acetoxy-3-methoxyphenyl)methylene diacetate is an organic compound with the molecular formula C14H16O7 It is known for its unique chemical structure, which includes both acetoxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetoxy-3-methoxyphenyl)methylene diacetate typically involves the acetylation of (4-hydroxy-3-methoxyphenyl)methylene diacetate. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Acetoxy-3-methoxyphenyl)methylene diacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives .

Scientific Research Applications

(4-Acetoxy-3-methoxyphenyl)methylene diacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Acetoxy-3-methoxyphenyl)methylene diacetate involves its interaction with specific molecular targets. The acetoxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    (4-Hydroxy-3-methoxyphenyl)methylene diacetate: This compound is a precursor in the synthesis of (4-Acetoxy-3-methoxyphenyl)methylene diacetate.

    (4-Methoxyphenyl)methylene diacetate: Lacks the acetoxy group, resulting in different reactivity and applications.

    (4-Acetoxyphenyl)methylene diacetate: Lacks the methoxy group, leading to variations in its chemical behavior.

Uniqueness

This compound is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

6301-73-1

Molecular Formula

C14H16O7

Molecular Weight

296.27 g/mol

IUPAC Name

[4-(diacetyloxymethyl)-2-methoxyphenyl] acetate

InChI

InChI=1S/C14H16O7/c1-8(15)19-12-6-5-11(7-13(12)18-4)14(20-9(2)16)21-10(3)17/h5-7,14H,1-4H3

InChI Key

BDCQMZQITMPUDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(OC(=O)C)OC(=O)C)OC

Origin of Product

United States

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